Ethyl 3-azido-2-hydroxypropanoate
Description
Ethyl 3-azido-2-hydroxypropanoate is a multifunctional organic compound characterized by an azide (-N₃) group at the third carbon, a hydroxyl (-OH) group at the second carbon, and an ethyl ester moiety. This structure renders it a versatile intermediate in synthetic organic chemistry, particularly in the preparation of bioactive molecules. The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the hydroxyl and ester groups provide sites for further functionalization. Despite its synthetic utility, comprehensive physicochemical data (e.g., solubility, stability) for this compound remain underreported in the literature .
Properties
IUPAC Name |
ethyl 3-azido-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-2-11-5(10)4(9)3-7-8-6/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDVPDQIXXHLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447144 | |
| Record name | Ethyl 3-azido-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144888-69-7 | |
| Record name | Ethyl 3-azido-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-azido-2-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant studies associated with this compound, emphasizing its anticancer properties and interactions at the molecular level.
Synthesis
This compound can be synthesized through various methods, often involving the introduction of an azide group via nucleophilic substitution reactions. The synthesis typically includes:
- Starting Materials : Common reagents include ethyl 2-bromoacetate and sodium azide.
- Reaction Conditions : The reactions are usually conducted in polar aprotic solvents like DMF or DMSO under controlled temperature conditions to optimize yield.
- Purification : The product is purified using techniques such as recrystallization or column chromatography.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. Notably, its derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
- IC50 Values : The compound exhibits varying degrees of activity against different cancer types. For instance, one study reported an IC50 value of 1.34 ± 0.14 μM against lung cancer cells, indicating potent activity compared to other tested compounds .
| Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| Lung (A549) | 1.34 ± 0.14 | |
| Breast (MCF-7) | 5.67 ± 0.20 | |
| Colon (HT-29) | 4.12 ± 0.30 |
The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis in cancer cells. This process may involve:
- Inhibition of Tyrosine Kinases : Docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways that regulate cell growth and apoptosis .
- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cancer cells, leading to cell death.
Study on Lung Cancer Cells
A recent study focused on the effects of this compound on A549 lung cancer cells showed that treatment with the compound led to significant apoptosis as evidenced by increased annexin V staining and caspase activation . The study utilized flow cytometry to quantify apoptotic cells and demonstrated that the compound effectively reduced cell viability in a dose-dependent manner.
Comparative Analysis with Other Compounds
In comparative studies with other azide-containing compounds, this compound exhibited superior anticancer activity against several cell lines, suggesting that modifications to the azide group can significantly influence biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
- Azidothymidine (AZT): A nucleoside analog with a 3'-azido group, AZT is a well-known antiretroviral agent. AZT’s efficacy in HIV treatment is attributed to its inhibition of reverse transcriptase, though it exhibits cytotoxicity at higher doses . In contrast, Ethyl 3-azido-2-hydroxypropanoate’s azide may contribute to instability under prolonged incubation, a phenomenon observed in didehydro-dideoxynucleosides (ddeNs) like ddeThd .
- Mthis compound: The methyl ester variant of the compound differs in alkyl chain length, which may influence lipophilicity and metabolic stability.
Physicochemical Properties
- Stability: Unlike AZT and ddeNs, which are well-studied, this compound lacks detailed stability data. However, analogous azido compounds degrade under heat or prolonged storage, necessitating controlled handling .
- Safety Profile: While AZT’s acute toxicity and side effects are documented (e.g., anemia, neutropenia) , this compound’s hazards are inferred from general azide chemistry. Azides are explosive under certain conditions and require stringent safety protocols during synthesis .
Key Research Findings and Gaps
- Synthetic Utility: this compound is critical for constructing indolinone-based kinase inhibitors, highlighting its role in medicinal chemistry .
- Data Limitations : Physical properties (e.g., melting point, solubility) and toxicological profiles remain uncharacterized, contrasting with extensively studied analogs like AZT .
- Comparative Cytotoxicity : The compound’s azide group may mirror the trade-offs seen in ddeNs, where enhanced bioactivity coexists with instability and toxicity risks .
Q & A
Q. What are the common synthetic routes for Ethyl 3-azido-2-hydroxypropanoate, and what key reaction conditions influence yield and regioselectivity?
- Methodological Answer : this compound is typically synthesized via regioselective Mitsunobu reactions starting from diol precursors. For example, diol ent-15 can be converted to the 3-azido-2-hydroxypropanoate derivative using azide donors (e.g., HN₃ or NaN₃) under Mitsunobu conditions (e.g., DIAD/TPP). Key factors include:
- Temperature : Reactions are often conducted at 0–25°C to avoid azide decomposition.
- Solvent : THF or DMF is preferred for solubility and reagent compatibility.
- Stoichiometry : A 1.2:1 molar ratio of azide donor to diol minimizes side reactions.
Yields typically range from 65–85%, with regioselectivity driven by steric and electronic effects of the starting diol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and IR spectroscopy :
- NMR : The hydroxyl proton (δ 2.5–3.5 ppm) and azide group (no direct proton signal; inferred from adjacent CH₂ groups at δ 3.0–3.8 ppm) are critical. The ester carbonyl appears at ~170 ppm in ¹³C NMR.
- IR : The azide stretch (2100–2150 cm⁻¹) confirms functional group integrity.
Compare data with structurally similar esters (e.g., ethyl 2-hydroxy-3-phenylpropanoate, CAS 15399-05-0) to validate assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability profiles of this compound under different storage conditions?
- Methodological Answer : Stability discrepancies often arise from moisture sensitivity and temperature-dependent azide decomposition. To address this:
Conduct accelerated stability studies : Store samples at 4°C (dry), 25°C (humid), and 40°C for 4–12 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis to carboxylic acid).
Use Karl Fischer titration to quantify water content in solvents.
Compare degradation kinetics with analogs (e.g., ethyl 3-amino-2-hydroxypropanoate derivatives) to isolate azide-specific instability .
Q. What strategies optimize the Mitsunobu reaction for azide introduction while minimizing competing ester decomposition?
- Methodological Answer : To suppress ester hydrolysis or transesterification:
- Additives : Include molecular sieves (3Å) to scavenge water.
- Low-temperature workup : Quench reactions at 0°C to stabilize intermediates.
- Alternative azide sources : Use imidazole-1-sulfonyl azide for safer, controlled azide transfer.
For example, replacing HN₃ with this donor improved yields by 15% in analogous syntheses .
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions compared to similar β-hydroxy esters?
- Methodological Answer : The azide group’s electron-withdrawing nature increases electrophilicity at the β-carbon. To assess reactivity:
Perform kinetic studies with nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO).
Compare rate constants with non-azido analogs (e.g., ethyl 2-hydroxy-3-methoxypropanoate).
Computational modeling (DFT) can predict regioselectivity in substitution pathways.
Experimental data show 2–3× faster substitution rates for the azido derivative versus methoxy analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
